molecular formula C11H19N3O2 B13543621 Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13543621
M. Wt: 225.29 g/mol
InChI Key: MMLUIRYOJDAENR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring and multiple methyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.

    Esterification: Finally, the compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may bind to active sites, inhibiting or modulating the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the pyrazole ring.

    Ethyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-5-11(2,12-3)10(15)16-4/h7-8,12H,5-6H2,1-4H3

InChI Key

MMLUIRYOJDAENR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C)(C(=O)OC)NC

Origin of Product

United States

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